molecular formula C26H25N3O4 B2729491 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide CAS No. 898648-06-1

2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

Cat. No.: B2729491
CAS No.: 898648-06-1
M. Wt: 443.503
InChI Key: YBYAJUFVIITSBB-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a dimethoxybenzoyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide typically involves multiple steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This reaction is often catalyzed by a transition metal such as palladium or copper.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a nucleophilic substitution reaction using 3,5-dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide: Lacks the dimethylphenyl group.

    3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide: Lacks the amino group.

    2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of both the dimethoxybenzoyl and dimethylphenyl groups in 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-15-11-16(2)13-18(12-15)28-26(31)22-19-7-5-6-10-29(19)24(23(22)27)25(30)17-8-9-20(32-3)21(14-17)33-4/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAJUFVIITSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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